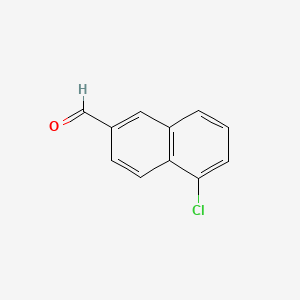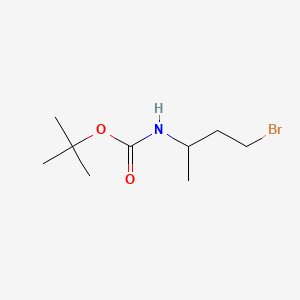![molecular formula C7H11NO2 B599711 7-Oxa-1-azaspiro[3.5]nonan-2-one CAS No. 178242-92-7](/img/structure/B599711.png)
7-Oxa-1-azaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-1-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C7H11NO2 . It contains a total of 22 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ether (aliphatic), and 1 Beta-Lactam .
Synthesis Analysis
A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described in the literature . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .Molecular Structure Analysis
The molecular structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one includes a four-membered ring and a six-membered ring . The molecular weight is 141.168 Da .Physical And Chemical Properties Analysis
7-Oxa-1-azaspiro[3.5]nonan-2-one has a molecular weight of 141.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 38.3 Ų .Scientific Research Applications
Pharmacodynamic and Pharmacokinetic Properties
One study discusses the pharmacodynamic and pharmacokinetic properties of Oxaprozin, highlighting its use in painful rheumatic and inflammatory conditions. Oxaprozin's convenience of once-daily administration is emphasized, along with its comparative effectiveness and tolerability to other non-steroidal anti-inflammatory drugs (NSAIDs) (Todd & Brogden, 1986).
Neuroprotective and Anti-Inflammatory Applications
Research on the neuropeptide oxytocin (OXT) reveals its profound anxiolytic, antistress, and neuroprotective effects. OXT's potential therapeutic use for treating psychopathologies associated with anxiety, fear, social dysfunctions, and neurodegenerative diseases is explored, highlighting its regulatory capacity on general and social anxiety-related behaviors and its implications in physiological and behavioral aspects of reproduction, anxiety, trust, and sociability (Neumann & Slattery, 2016).
Chemotherapy-Induced Peripheral Neurotoxicity
Oxaliplatin, a platinum compound used in gastrointestinal cancer treatment, is discussed in terms of its major non-hematological dose-limiting toxicity, oxaliplatin-induced peripheral neurotoxicity (OXAIPN). The review emphasizes the need for early prediction of OXAIPN occurrence during treatment and possibly modifying the oxaliplatin-based regimen in patients at high risk. Identifying predictors of OXAIPN becomes crucial for personalized treatment and better counseling of patients about neurotoxicity effects (Velasco et al., 2021).
Antimicrobial Agents
Oxazolidinones, a novel chemical class of synthetic antimicrobial agents, are mentioned for their unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against major human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, an oxazolidinone selected for clinical development, is noted for its oral bioavailability, favorable pharmacokinetic and toxicity profiles, and its activity against infections due to gram-positive pathogens (Diekema & Jones, 2000).
Safety and Hazards
properties
IUPAC Name |
7-oxa-1-azaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-5-7(8-6)1-3-10-4-2-7/h1-5H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYTSNBHHLUQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxa-1-azaspiro[3.5]nonan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
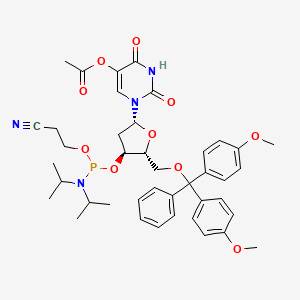
![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)
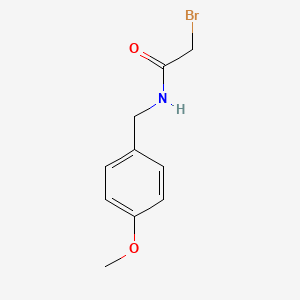
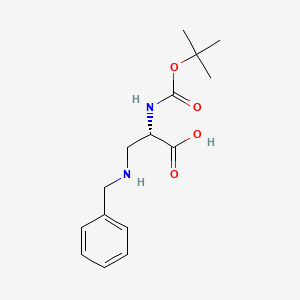
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)



